4-bromo-N,N-bis(2-methylpropyl)benzamide
Description
4-Bromo-N,N-bis(2-methylpropyl)benzamide is a brominated aromatic amide with the molecular formula C₁₅H₂₂BrNO. Its structure comprises a para-brominated benzene ring conjugated to an amide group, where the nitrogen atom is substituted with two 2-methylpropyl (isobutyl) groups. This compound is characterized by its lipophilic nature due to the branched alkyl substituents, which influence solubility, crystallinity, and reactivity.
Properties
Molecular Formula |
C15H22BrNO |
|---|---|
Molecular Weight |
312.24 g/mol |
IUPAC Name |
4-bromo-N,N-bis(2-methylpropyl)benzamide |
InChI |
InChI=1S/C15H22BrNO/c1-11(2)9-17(10-12(3)4)15(18)13-5-7-14(16)8-6-13/h5-8,11-12H,9-10H2,1-4H3 |
InChI Key |
GAVKUOOZJJJOIC-UHFFFAOYSA-N |
SMILES |
CC(C)CN(CC(C)C)C(=O)C1=CC=C(C=C1)Br |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-bromo-N,N-bis(2-methylpropyl)benzamide with analogous benzamide derivatives, focusing on substituent effects, physicochemical properties, and applications.
Substituent Effects on the Benzene Ring
Key Insights :
- The nitro group (NO₂) in N,N-diisobutyl-4-nitrobenzamide enhances electron withdrawal compared to bromine, improving charge transport in optoelectronic applications .
- Methoxy groups on nitrogen (e.g., 4-bromo-N,N-bis(4-methoxyphenyl)aniline ) increase electron density, making such compounds suitable as hole-transport layers (HTLs) in organic light-emitting diodes (OLEDs) .
Substituent Effects on the Amide Nitrogen
Key Insights :
- Isobutyl groups impart significant steric hindrance, reducing intermolecular interactions and enhancing solubility in non-polar solvents .
- Thiourea derivatives (e.g., 4-bromo-N-(di-n-propylcarbamothioyl)benzamide ) exhibit improved metal-binding capacity due to the thiocarbonyl group, making them relevant in coordination chemistry .
Functional Group Variations
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